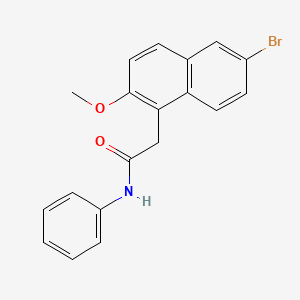
8-(ACETYLOXY)-4-ETHYL-2-OXO-2H-CHROMEN-7-YL ACETATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Acetyloxy)-4-ethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound belonging to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of acetyloxy groups, which are derivatives of acetic acid, and an ethyl group attached to the chromen (benzopyran) ring system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(acetyloxy)-4-ethyl-2-oxo-2H-chromen-7-yl acetate typically involves the acetylation of the corresponding hydroxy coumarin derivative. One common method includes the reaction of 7-hydroxy-4-ethylcoumarin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete acetylation. The general reaction scheme is as follows:
Starting Material: 7-hydroxy-4-ethylcoumarin
Reagent: Acetic anhydride
Catalyst: Pyridine
Reaction Conditions: Reflux
The reaction proceeds with the formation of the acetyloxy groups at the 7th and 8th positions of the coumarin ring, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
8-(Acetyloxy)-4-ethyl-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy groups can be hydrolyzed to yield the corresponding hydroxy compound.
Oxidation: The ethyl group can be oxidized to form carboxylic acid derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Aqueous base (e.g., sodium hydroxide) or aqueous acid (e.g., hydrochloric acid) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a
属性
IUPAC Name |
(8-acetyloxy-4-ethyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O6/c1-4-10-7-13(18)21-14-11(10)5-6-12(19-8(2)16)15(14)20-9(3)17/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCJANTYALNIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,4,5,6-hexamethylbenzenesulfonamide](/img/structure/B5756297.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide](/img/structure/B5756298.png)
![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)


![2-[4-(2-Methylbutan-2-yl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B5756324.png)
![METHYL 4-({1-[4-(AMINOCARBONYL)PHENYL]-1H-1,2,3,4-TETRAAZOL-5-YL}OXY)BENZOATE](/img/structure/B5756341.png)





